molecular formula C24H31N5O2S B11315914 N-(4-((6-(diethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-2,4,6-trimethylbenzenesulfonamide

N-(4-((6-(diethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B11315914
M. Wt: 453.6 g/mol
InChI Key: LNUPEYGJRUDQHN-UHFFFAOYSA-N
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Description

N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the diethylamino group. The final step involves the sulfonation of the benzene ring. The reaction conditions often require the use of polar solvents such as NMP (N-Methyl-2-pyrrolidone), DMF (Dimethylformamide), or DMSO (Dimethyl sulfoxide) to ensure solubility and reactivity of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE is unique due to its combination of a diethylamino-substituted pyrimidine ring and a sulfonamide-substituted benzene ring

Properties

Molecular Formula

C24H31N5O2S

Molecular Weight

453.6 g/mol

IUPAC Name

N-[4-[[6-(diethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C24H31N5O2S/c1-7-29(8-2)23-15-22(25-19(6)26-23)27-20-9-11-21(12-10-20)28-32(30,31)24-17(4)13-16(3)14-18(24)5/h9-15,28H,7-8H2,1-6H3,(H,25,26,27)

InChI Key

LNUPEYGJRUDQHN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C)C

Origin of Product

United States

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